molecular formula C10H5NO2 B12359787 Carbonyl quinolinone

Carbonyl quinolinone

Cat. No.: B12359787
M. Wt: 171.15 g/mol
InChI Key: KJAPRUUWBMNSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline ring system with an aldehyde group at the 3-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline ring system.

Industrial Production Methods

Industrial production of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as piperidine, pyridine, and triethylamine are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . The exact pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde can be compared with other quinoline derivatives such as:

These compounds share the quinoline ring system but differ in their substituents, which can significantly affect their chemical reactivity and biological activity.

Properties

Molecular Formula

C10H5NO2

Molecular Weight

171.15 g/mol

InChI

InChI=1S/C10H5NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5H

InChI Key

KJAPRUUWBMNSHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C=O)C(=O)N=C2C=C1

Origin of Product

United States

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